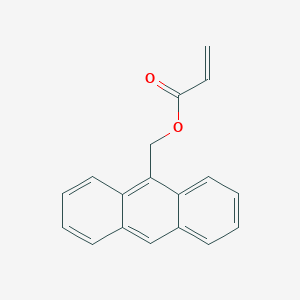

9-Anthracenylmethyl acrylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

anthracen-9-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLSGZRALKDNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398944 | |

| Record name | 9-Anthracenylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31645-34-8 | |

| Record name | 9-Anthracenylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Anthracene Moiety in Polymer Science

An In-depth Technical Guide to the Synthesis and Characterization of 9-Anthracenylmethyl Acrylate

This compound is a fluorescent monomer that serves as a critical building block in the development of advanced functional polymers. Its structure uniquely combines the polymerizable acrylate group with the photophysically active anthracene core. The anthracene unit, a polycyclic aromatic hydrocarbon, imparts valuable properties to materials, including strong UV absorption, blue fluorescence, and the ability to undergo reversible [4+4] photocycloaddition reactions.[1][2] This photoreactivity is the foundation for creating self-healing materials, photoresponsive hydrogels, and materials for optical data storage.[3]

Polymers derived from this compound and its analogues are utilized in a wide array of high-technology applications. These include serving as fluorescent sensors, active components in organic light-emitting diodes (OLEDs), and as binders for advanced battery materials.[4][5][6] This guide, intended for researchers and professionals in chemistry and materials science, provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounding experimental protocols in mechanistic understanding.

Part 1: Synthesis of this compound

The most common and efficient method for synthesizing this compound is the esterification of 9-anthracenemethanol with acryloyl chloride.[7][8] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The core of the synthesis is the reaction between the hydroxyl group (-OH) of 9-anthracenemethanol, which acts as a nucleophile, and the electrophilic carbonyl carbon of acryloyl chloride. The reaction produces the desired ester and hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, a tertiary amine base, such as triethylamine (Et₃N) or pyridine, is used.[9][10] The base serves a crucial role as an acid scavenger, neutralizing the HCl as it is formed. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and also prevents potential acid-catalyzed degradation of the product.

The reaction is typically conducted at a low temperature (0 °C) during the initial addition of the highly reactive acryloyl chloride. This is a critical control measure to manage the exothermic nature of the reaction, thereby minimizing the formation of byproducts and ensuring a higher yield of the target molecule.[9][11]

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a synthesized methodology based on established procedures.[9][10][11]

Materials and Equipment:

-

9-Anthracenemethanol

-

Acryloyl Chloride

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Diethyl ether

-

Methanol

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen or argon atmosphere.

-

Reagent Preparation: In the flask, dissolve 9-anthracenemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Cool the resulting solution to 0 °C using an ice-water bath.[9]

-

Reaction: Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[9]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1 to 24 hours, monitoring its progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Upon completion, add water to the reaction flask to quench any remaining acryloyl chloride.[9] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[9][10]

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to begin the drying process).[9]

-

Drying and Concentration: Dry the washed organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.[11]

-

Purification: Purify the crude solid by recrystallization from methanol or ethanol.[9][11] The pure product is typically obtained as pale yellow microcrystals.[11]

-

Final Steps: Filter the recrystallized product, wash with a small amount of cold methanol, and dry under vacuum. A typical yield after purification is in the range of 80-90%.[10]

Part 2: Characterization of this compound

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques is employed for this purpose, each providing unique structural information.

Characterization Logic Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. aminer.org [aminer.org]

- 3. researchgate.net [researchgate.net]

- 4. What are the emerging applications of anthracene? - Blog [zbwhr.com]

- 5. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]

- 6. 9-Anthracenylmethyl methacrylate CAS-No-31645-35-9 - Career Henan Chemical Co. [coreychem.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]

- 10. FR2791056A1 - ANTHRACENYLMETHYL (METH) ACRYLATES, POLYMERS FOR THEIR PREPARATION AND ANTI-REFLECTIVE COATINGS CONTAINING THEM - Google Patents [patents.google.com]

- 11. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the UV-Vis Absorption Spectrum of 9-Anthracenylmethyl Acrylate

Introduction: The Anthracene Chromophore in a Functionalized Monomer

9-Anthracenylmethyl acrylate (9-AMA) is a fluorescent monomer that integrates the distinct photophysical properties of the anthracene moiety with the reactive potential of an acrylate group. This unique combination makes it a valuable building block in materials science for creating photoreactive and fluorescent polymers.[1] The core of its optical behavior lies within the anthracene unit, a polycyclic aromatic hydrocarbon (PAH) renowned for its characteristic absorption and emission properties.[2][3] A thorough understanding of its interaction with ultraviolet and visible light, as quantified by its UV-Vis absorption spectrum, is paramount for its effective application in areas such as photosensitive materials, fluorescent probes, and drug delivery systems.[4][5]

This guide provides a detailed examination of the UV-Vis absorption characteristics of 9-AMA. We will delve into the theoretical underpinnings of its spectral features, present a validated protocol for accurate spectral acquisition, discuss critical environmental influences, and highlight potential photochemical side reactions that every researcher must consider for data integrity.

The Electronic Signature: Understanding the 9-AMA Absorption Spectrum

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the anthracene core. The spectrum is typically characterized by two main regions:

-

A High-Energy Band (S₀ → S₂): An intense absorption peak is observed in the short-wavelength UV region, typically around 250-255 nm.[6][7] This band corresponds to the S₀ → S₂ electronic transition (the ¹Bₐᵤ ← ¹A₁₉ transition in the parent anthracene molecule) and exhibits a high molar absorptivity.

-

Vibronic Fine Structure (S₀ → S₁): A series of well-resolved, weaker absorption bands appear in the longer wavelength UV region, generally between 330 nm and 400 nm.[8][9] This distinct pattern is the hallmark of the anthracene chromophore and arises from the S₀ → S₁ (the ¹Lₐ ← ¹A₁₉ transition) electronic transition. The multiple peaks are not separate electronic transitions but represent transitions from the ground electronic state's lowest vibrational level to various vibrational levels within the first excited electronic state (S₁). This phenomenon is known as a vibronic progression.[10][11]

The persistence of this vibronic structure is indicative of the rigid, planar nature of the anthracene ring system.[3] The substitution at the 9-position with the methyl acrylate group causes minor shifts in the peak positions compared to unsubstituted anthracene but does not fundamentally alter the characteristic spectral shape.[9]

Caption: Workflow for acquiring the UV-Vis spectrum of 9-AMA.

Step-by-Step Methodology

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten/halogen). Allow at least 20 minutes for the lamps to warm up and stabilize. [12] * Set the desired wavelength range for the scan, for instance, from 230 nm to 450 nm, to capture both the high-energy peak and the full vibronic structure.

-

-

Sample Preparation (Under Subdued Lighting):

-

Rationale: Anthracene derivatives can undergo photodimerization upon exposure to UV light, which will alter the spectrum. [8][13]Performing preparations in an environment with minimal UV light exposure is crucial.

-

Stock Solution: Accurately weigh a small amount of 9-AMA and dissolve it in a known volume of a spectroscopic grade solvent (e.g., dichloromethane) to create a stock solution of known concentration (e.g., 1.0 mM).

-

Working Solution: Prepare a dilution of the stock solution. The concentration should be chosen such that the maximum absorbance of the most intense peak falls within the instrument's linear range, typically between 0.1 and 1.5 Absorbance Units (AU), to ensure adherence to the Beer-Lambert Law. [14]

-

-

Blank Calibration:

-

Fill a clean quartz cuvette with the same spectroscopic grade solvent used for the sample. Ensure there are no bubbles and that the optical surfaces are clean.

-

Place the cuvette in the spectrophotometer's reference holder (or sample holder for a blank scan).

-

Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements. [12][15]

-

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the 9-AMA working solution before filling it approximately three-quarters full.

-

Place the sample cuvette in the instrument's sample holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

-

-

Data Analysis:

-

From the resulting spectrum, identify the wavelengths of maximum absorbance (λ_max) for the S₀ → S₂ transition and for each distinct peak within the S₀ → S₁ vibronic progression.

-

Trustworthiness: A Self-Validating System for Anthracene Compounds

A key challenge when working with 9-AMA and other anthracene derivatives is their propensity for [4+4] photodimerization upon exposure to UV light (>300 nm). [2][4]This reaction links two anthracene molecules at their 9 and 10 positions, disrupting the conjugated π-system.

Caption: Photodimerization of 9-AMA and its spectral consequence.

The spectral consequence of photodimerization is a significant decrease in the absorbance in the 330-400 nm region, as the chromophore responsible for this absorption is eliminated. [8][13] Validation Protocol: To ensure the acquired spectrum represents the monomeric 9-AMA, perform a time-course experiment.

-

Place the sample cuvette in the spectrophotometer.

-

Run an initial scan.

-

Leave the sample in the instrument's light beam and run subsequent scans every 1-2 minutes.

-

If the absorbance in the 330-400 nm region decreases over time, photodimerization is occurring. This validates the need for minimal light exposure during sample handling and measurement.

Conclusion

The UV-Vis absorption spectrum of this compound is a distinct fingerprint defined by the electronic properties of its anthracene core. Its key features—an intense, high-energy absorption band around 250 nm and a characteristic vibronic fine structure between 330 and 400 nm—provide a robust method for its identification and quantification. [6][9]Awareness of environmental factors, particularly solvent polarity and the potential for UV-induced photodimerization, is critical for achieving accurate and reliable spectroscopic data. The protocols and insights provided in this guide equip researchers with a framework for obtaining high-integrity UV-Vis spectra, enabling the confident application of this versatile monomer in advanced material design and development.

References

-

MDPI. "Photophysical Properties of Anthracene Derivatives." Available at: [Link].

-

ACS Publications. "Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films | The Journal of Physical Chemistry A." Available at: [Link].

-

ACS Publications. "Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications." Available at: [Link].

-

ResearchGate. "(a) UV-vis spectra of this compound before (top) and..." Available at: [Link].

-

YouTube. "Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance." Available at: [Link].

-

RSC Publishing. "Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups." Available at: [Link].

-

Royal Society Publishing. "Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents." Available at: [Link].

-

ResearchGate. "Fig. S4 | Anthracene vibronic progression. UV-vis spectra for toluene..." Available at: [Link].

-

N/A. "Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes." Available at: [Link].

-

Chemistry LibreTexts. "2.4: Effect of Solvent." Available at: [Link].

-

MDPI. "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo..." Available at: [Link].

-

ACS Publications. "Cavity Ring-Down Spectroscopy of Anthracene, 9-Methylanthracene, and 2-Methylanthracene in Supersonic Expansion | The Journal of Physical Chemistry A." Available at: [Link].

-

PMC - NIH. "Isomer-specific vibronic structure of the 9-, 1-, and 2-anthracenyl radicals via slow photoelectron velocity-map imaging." Available at: [Link].

-

STEMart. "Characterization of Green Fluorescent Protein by UV-Vis Spectroscopy." Available at: [Link].

-

MDPI. "Adsorption Kinetics of Polystyrene and Poly(9-anthracenyl methyl methacrylate) onto SiO 2 Surface Measured by Chip Nano-Calorimetry." Available at: [Link].

-

N/A. "Ultraviolet-Visible Absorption and Fluorescence Spectroscopy." Available at: [Link].

-

Scribd. "Jove Protocol 10204 Ultraviolet Visible Uv Vis Spectros | PDF." Available at: [Link].

-

The Royal Society of Chemistry. "1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c." Available at: [Link].

-

ACS Publications. "Insights into the Lowest Excited State of Anthracene: Kerr-Gated UV Resonance Raman Spectroscopy (S1 ← S0) with Tunable Excitation and DFT Analysis." Available at: [Link].

-

Chemistry LibreTexts. "Lab 4: Molecular Fluorescence." Available at: [Link].

-

ChemBK. "this compound." Available at: [Link].

-

PubChem - NIH. "this compound | C18H14O2 | CID 4065231." Available at: [Link].

-

N/A. "Calculation of vibrationally resolved absorption spectra of acenes and pyrene." Available at: [Link].

Sources

- 1. polysciences.com [polysciences.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. 丙烯酸-9-蒽甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Isomer-specific vibronic structure of the 9-, 1-, and 2-anthracenyl radicals via slow photoelectron velocity-map imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 15. Characterization of Green Fluorescent Protein by UV-Vis Spectroscopy - STEMart [ste-mart.com]

An In-depth Technical Guide to the Fluorescence Emission Spectrum of Poly(9-anthracenylmethyl acrylate)

Foreword: The Unique Photophysical Landscape of Anthracene-Based Polymers

For researchers, scientists, and professionals in drug development, the precise characterization of molecular probes and carriers is paramount. Poly(9-anthracenylmethyl acrylate) (PAMA), a polymer distinguished by its pendant anthracene groups, offers a fascinating and highly sensitive fluorescent signature that can be leveraged in a multitude of applications, from chemical sensing to monitoring drug delivery kinetics. The anthracene moiety, a well-studied fluorophore, exhibits a complex and informative fluorescence emission spectrum when incorporated into a polymer backbone. This guide provides a comprehensive exploration of the synthesis, photophysical principles, and practical analysis of the fluorescence emission spectrum of PAMA. We will delve into the causality behind experimental choices and provide robust protocols to ensure the generation of reliable and reproducible data.

Foundational Principles: Monomer and Excimer Fluorescence

The fluorescence spectrum of PAMA is typically characterized by two distinct emission bands: a structured, higher-energy band corresponding to the emission from isolated, electronically excited anthracene moieties (monomer fluorescence), and a broad, structureless, lower-energy band attributed to the emission from excited-state dimers, known as excimers.[1][2]

An excimer is formed when an excited-state fluorophore interacts with a ground-state fluorophore of the same species. In the case of PAMA, this interaction is facilitated by the close proximity of anthracene groups along the polymer chain or between adjacent chains, particularly at higher concentrations. The formation of an excimer is a dynamic process that is highly dependent on the local environment and the conformational flexibility of the polymer.

The ratio of the intensity of the excimer emission to that of the monomer emission (Ie/Im) is a powerful indicator of the degree of interaction between the anthracene units and, by extension, the polymer's conformation and its interaction with the surrounding medium.

Synthesis of Poly(this compound)

A reliable and reproducible synthesis of PAMA is the cornerstone of any subsequent photophysical study. The process begins with the synthesis of the this compound monomer, followed by its polymerization.

Monomer Synthesis: this compound

The synthesis of this compound is typically achieved through the esterification of 9-anthracenemethanol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[3][4]

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 9-anthracenemethanol and triethylamine in anhydrous dichloromethane (DCM).

-

Acylation: Cool the solution in an ice bath and add acryloyl chloride dropwise with continuous stirring.

-

Reaction Progression: Allow the reaction to proceed at room temperature for several hours after the addition is complete.

-

Workup: Wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Polymerization of this compound

The polymerization of this compound can be carried out using various techniques, with free-radical polymerization being a common and accessible method.[5]

Experimental Protocol: Free-Radical Polymerization of this compound

-

Reaction Mixture: In a Schlenk flask, dissolve the this compound monomer and a free-radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like toluene or dimethylformamide (DMF).

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the polymerization.

-

Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere and stir for a predetermined time to achieve the desired molecular weight.

-

Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, redissolved in a minimal amount of a good solvent (e.g., THF), and reprecipitated. This process is repeated to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

The Photophysical Core: Understanding the Fluorescence Emission Spectrum

The fluorescence emission spectrum of PAMA is a window into the nanoscale environment of the anthracene fluorophores. The key features to analyze are the positions of the monomer and excimer emission maxima and their relative intensities.

Monomer Emission

In dilute solutions, where the polymer chains are well-separated and the anthracene moieties are isolated, the fluorescence spectrum is dominated by the characteristic structured emission of the anthracene monomer. This emission typically appears in the violet-blue region of the spectrum, with vibronic peaks around 400-450 nm.[6][7]

Excimer Emission and its Influencing Factors

As the concentration of PAMA increases, or in solvents that promote polymer chain collapse, the probability of excimer formation rises. This results in the appearance of a broad, red-shifted emission band, typically centered around 480-550 nm. The intensity of this excimer band is a sensitive probe of several factors:

-

Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to a more pronounced excimer emission.

-

Solvent Quality: In a "good" solvent, the polymer chains are extended, minimizing interactions between anthracene groups and favoring monomer emission. In a "poor" solvent, the chains collapse, bringing the anthracene moieties into close proximity and enhancing excimer formation.

-

Temperature: Increasing the temperature can increase the rate of conformational changes in the polymer chain, which can affect the rate of excimer formation. However, at very high temperatures, the excimer can become unstable and dissociate back to the excited monomer.

The Kinetics of Excimer Formation: The Birks Scheme

The dynamic equilibrium between the excited monomer (M) and the excimer (D) can be described by the Birks kinetic scheme.[8][9][10] This model provides a framework for understanding the rates of the various photophysical processes involved.

Caption: Experimental workflow for fluorescence analysis of PAMA.

Sample Preparation

For Solution-State Measurements:

-

Stock Solution: Prepare a stock solution of PAMA in a high-purity, spectroscopy-grade solvent. Ensure the polymer is fully dissolved.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to investigate concentration effects. It is critical to work in a concentration range where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

For Solid-State (Thin Film) Measurements: [11][12]

-

Solution Casting: Prepare a concentrated solution of PAMA.

-

Substrate Preparation: Clean a quartz slide or other suitable substrate meticulously.

-

Casting: Drop-cast or spin-coat the polymer solution onto the substrate.

-

Drying: Allow the solvent to evaporate slowly in a controlled environment to form a uniform film. Annealing the film may be necessary to achieve a stable morphology.

Spectroscopic Measurements

Steady-State Fluorescence Spectroscopy:

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Wavelength: Excite the sample at a wavelength where the anthracene monomer absorbs strongly (e.g., ~365 nm), but away from the main absorption maximum to minimize inner filter effects.

-

Emission Scan: Record the emission spectrum over a range that covers both the monomer and excimer emission (e.g., 380-650 nm).

-

Slit Widths: Use appropriate excitation and emission slit widths to balance signal-to-noise with spectral resolution.

Time-Resolved Fluorescence Spectroscopy: [13][14] For a deeper understanding of the kinetics, time-resolved fluorescence measurements are invaluable. Techniques like Time-Correlated Single Photon Counting (TCSPC) can be used to measure the fluorescence lifetimes of the monomer and excimer species, providing direct insight into the rate constants of the Birks scheme.

Data Analysis

Determination of Fluorescence Quantum Yield: [15][16][17] The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard with a known quantum yield. The following equation is used:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the unknown sample and the standard, respectively.

Data Presentation and Interpretation

The effective presentation of fluorescence data is key to extracting meaningful insights.

Table 1: Photophysical Properties of PAMA in Different Solvents (Hypothetical Data)

| Solvent | Monomer Emission Max (nm) | Excimer Emission Max (nm) | Ie/Im Ratio (at 1 mg/mL) | Quantum Yield (Φf) |

| Toluene | 405, 428, 452 | 510 | 0.85 | 0.25 |

| THF | 406, 429, 453 | 515 | 0.60 | 0.35 |

| Cyclohexane | 404, 427, 450 | 525 | 1.50 | 0.15 |

This hypothetical data illustrates how the solvent environment influences the photophysical properties of PAMA. The higher Ie/Im ratio in cyclohexane, a poor solvent for PAMA, indicates significant chain collapse and enhanced excimer formation.

Applications in Research and Development

The sensitivity of the PAMA fluorescence spectrum to its local environment makes it a powerful tool in various applications:

-

Chemical Sensors: The fluorescence of PAMA can be quenched or enhanced by the presence of specific analytes, forming the basis for sensitive chemical sensors.

-

Probing Polymer Dynamics: The Ie/Im ratio can be used to monitor changes in polymer conformation in response to stimuli such as temperature, pH, or the introduction of other molecules.

-

Drug Delivery: PAMA can be used to create fluorescently labeled nanoparticles for drug delivery. Changes in the fluorescence spectrum can indicate the release of the drug from the carrier. [18]

Conclusion: A Versatile Tool for Advanced Research

The fluorescence emission spectrum of poly(this compound) is a rich source of information for researchers and scientists. By understanding the fundamental principles of monomer and excimer fluorescence and by employing rigorous experimental and analytical techniques, it is possible to harness the unique photophysical properties of this polymer for a wide range of advanced applications. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently explore the intricate world of anthracene-based fluorescent polymers.

References

- Birks, J. B. (1970).

- Winnik, M. A. (1993). Polymer surfaces and interfaces. John Wiley & Sons.

- Guillet, J. (1985). Polymer Photophysics and Photochemistry: An Introduction to the Study of Photoprocesses in Macromolecules. Cambridge University Press.

- Liu, G., & Guillet, J. E. (1990).

- Berberan-Santos, M. N., & Martinho, J. M. G. (1990). Diffusion-influenced excimer formation kinetics. The Journal of Chemical Physics, 93(3), 1817–1824.

-

Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

- Gülmez, M. (2022). Polymer Thin Film Preparation and Characterization for in-situ GISAXS Analysis. Sabancı University.

- Van Dyke, D. A., Pryor, B. A., Smith, P. G., & Topp, M. R. (1998). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution.

-

ResearchGate. (n.d.). Excimer formation process Time-resolved fluorescence (a) mapping and... [Image]. Retrieved from [Link]

- Varshney, A., Prajapati, K., & Jain, N. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 23(3), 1327.

-

Han, D., Lu, H., Li, W., Li, Y., & Feng, S. (2017). Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups. RSC Advances, 7(88), 56041-56048. [Link]

-

SPECIFIC POLYMERS. (2021, August 21). 9-Anthracenylmethyl methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymer Based Thin Film Screen Preparation Technique. Retrieved from [Link]

-

JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]

- 4. chembk.com [chembk.com]

- 5. asianpubs.org [asianpubs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.ist.utl.pt [web.ist.utl.pt]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Making sure you're not a bot! [opus4.kobv.de]

- 16. jasco-global.com [jasco-global.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]

Navigating the Photophysical Landscape of 9-Anthracenylmethyl Acrylate: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of 9-AMA in Polymer and Materials Science

9-Anthracenylmethyl acrylate is a bifunctional molecule featuring a fluorescent anthracene core and a reactive acrylate group.[1] This unique structure allows for its incorporation into polymer chains through various polymerization techniques, thereby imparting the characteristic fluorescence of the anthracene moiety to the resulting macromolecule.[1] The applications of such fluorescent polymers are diverse, ranging from light-emitting materials and photocurable resins to stimuli-responsive materials and fluorescent tracking in biological systems.[2][3]

The efficiency of these applications is directly linked to the photophysical characteristics of the incorporated fluorophore. The fluorescence quantum yield (Φf) , defined as the ratio of emitted photons to absorbed photons, dictates the brightness of the fluorescence.[4] A high quantum yield is desirable for applications requiring strong emission, such as in fluorescent probes and light-emitting diodes. The fluorescence lifetime (τf) , the average time a molecule remains in its excited state before returning to the ground state via fluorescence, is a critical parameter for applications in sensing and dynamic studies, as it can be sensitive to the local environment of the fluorophore.

Theoretical Framework: Understanding Quantum Yield and Fluorescence Lifetime

The photophysical behavior of a molecule like 9-AMA is governed by the transitions between its electronic energy states, often visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). From the lowest excited singlet state (S₁), the molecule can return to the ground state through several pathways:

-

Fluorescence: Radiative decay with the emission of a photon.

-

Internal Conversion: Non-radiative decay to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing: Non-radiative transition to a triplet state (T₁).

-

Quenching: Non-radiative de-excitation through interaction with other molecules (quenchers).

The quantum yield is a measure of the efficiency of the fluorescence process relative to all other de-excitation pathways. The fluorescence lifetime is inversely proportional to the sum of the rate constants of all de-excitation processes.

Comparative Photophysical Data of 9-Substituted Anthracene Derivatives

Due to the absence of specific published data for 9-AMA, a comparative analysis of well-characterized, structurally analogous compounds is presented. This data, summarized in the tables below, provides a valuable benchmark for estimating the photophysical properties of 9-AMA. The selected compounds are anthracene, 9-methylanthracene, and 9-anthracenemethanol. The primary difference between these and 9-AMA is the substituent at the 9-position of the anthracene core. It is reasonable to assume that the electronic influence of the methyl acrylate group in 9-AMA on the anthracene chromophore is modest, with its primary role being to provide a reactive site for polymerization.

Table 1: Absorption and Emission Maxima of Anthracene and its Derivatives in Various Solvents [4]

| Compound | Solvent | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) |

| Anthracene | Cyclohexane | 356, 375 | 381, 403, 427 |

| Ethanol | 357, 376 | 382, 404, 428 | |

| Acetonitrile | 356, 375 | 382, 404, 428 | |

| 9-Methylanthracene | Cyclohexane | 366, 385 | 390, 413, 437 |

| Ethanol | 366, 385 | 391, 414, 438 | |

| Acetonitrile | 366, 385 | 391, 414, 438 | |

| 9-Anthracenemethanol | - | - | - |

Note: Specific absorption and emission maxima for 9-anthracenemethanol were not found in the aggregated search results, but its behavior is expected to be similar to 9-methylanthracene.

Table 2: Fluorescence Quantum Yields and Lifetimes of Anthracene and 9-Methylanthracene in Various Solvents [4]

| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Anthracene | Cyclohexane | 0.27 | 4.9 |

| Ethanol | 0.27 | 4.1 | |

| Acetonitrile | 0.30 | 4.6 | |

| 9-Methylanthracene | Cyclohexane | 0.35 | 5.2 |

| Ethanol | 0.34 | 4.5 | |

| Acetonitrile | 0.38 | 5.0 |

Analysis and Estimation for 9-AMA:

Based on the data above, we can infer the following for 9-AMA:

-

Absorption and Emission: The absorption and emission spectra of 9-AMA are expected to be very similar to those of 9-methylanthracene, with absorption maxima around 365-385 nm and emission maxima in the range of 390-440 nm, exhibiting the characteristic vibronic structure of the anthracene core.

-

Quantum Yield: The quantum yield of 9-AMA is likely to be in the range of 0.30 to 0.40 in common organic solvents. The acrylate group is not expected to be a significant quenching moiety, and its electronic effect on the anthracene π-system is minimal.

-

Fluorescence Lifetime: The fluorescence lifetime of 9-AMA is anticipated to be in the range of 4 to 6 ns in deoxygenated solutions.

It is crucial to note that these are estimations. The actual values for 9-AMA may vary, and experimental verification is strongly recommended.

Experimental Determination of Quantum Yield and Fluorescence Lifetime

To obtain accurate and reliable data for 9-AMA, direct experimental measurement is essential. The following sections provide detailed protocols for these determinations.

Determination of Relative Fluorescence Quantum Yield

The relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield, is a widely used and accessible technique.[4]

Diagram 1: Workflow for Relative Quantum Yield Determination

Caption: Workflow for determining the relative fluorescence quantum yield.

Step-by-Step Protocol:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 9-AMA. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or anthracene in cyclohexane (Φf = 0.27) are common choices.

-

Preparation of Solutions:

-

Prepare a stock solution of 9-AMA in the desired solvent.

-

Prepare a series of dilutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

-

Prepare a similar series of dilutions for the quantum yield standard.

-

-

Absorbance Measurements: Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

It is critical to use the same excitation wavelength, excitation and emission slit widths, and detector settings for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both 9-AMA and the standard.

-

The relationship should be linear in this dilute regime. Determine the slope (gradient) of each line.

-

The quantum yield of 9-AMA (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

-

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Diagram 2: Schematic of a TCSPC Experiment

Caption: Simplified schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of 9-AMA in the chosen solvent. The solution should be deoxygenated by bubbling with nitrogen or argon to minimize quenching by molecular oxygen.

-

Instrumental Setup:

-

Use a pulsed light source (e.g., a picosecond diode laser or a mode-locked laser) with a wavelength that is strongly absorbed by 9-AMA.

-

The fluorescence emission is collected at 90 degrees and passed through a monochromator to select the desired emission wavelength.

-

A high-speed single-photon detector, such as a microchannel plate photomultiplier tube (MCP-PMT), is used to detect the emitted photons.

-

-

Data Acquisition:

-

For each excitation pulse, the time difference between the pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured by a Time-to-Amplitude Converter (TAC).

-

The TAC output is digitized and stored in a Multichannel Analyzer (MCA), which builds up a histogram of the photon arrival times. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

The measured decay is a convolution of the true fluorescence decay and the instrument response function (IRF). The IRF is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.

-

The fluorescence decay data is fitted to an exponential decay model (or a sum of exponentials if the decay is complex) using deconvolution software. The fitting procedure yields the fluorescence lifetime(s).

-

Factors Influencing Quantum Yield and Fluorescence Lifetime

The photophysical properties of 9-AMA are not immutable and can be significantly influenced by its environment.

-

Solvent Polarity: While the quantum yield and lifetime of nonpolar aromatic hydrocarbons like anthracene are often relatively insensitive to solvent polarity, polar solvents can sometimes induce small shifts in the emission spectrum.[2]

-

Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield and lifetime due to an increase in the rate of non-radiative decay processes.

-

Presence of Quenchers: Molecular oxygen is a highly efficient quencher of anthracene fluorescence.[5] Therefore, it is crucial to deoxygenate solutions for accurate measurements. Other quenching species can include heavy atoms and electron-deficient molecules.

-

Concentration (Aggregation): At high concentrations, anthracene derivatives can form excimers (excited-state dimers), which have a distinct, red-shifted, and broad emission spectrum. Excimer formation typically leads to a decrease in the monomer fluorescence quantum yield.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the quantum yield and fluorescence lifetime of this compound. While a definitive set of experimental values for this specific monomer remains to be published, the comparative analysis of its structural analogs offers a solid foundation for estimation and further investigation. The detailed experimental protocols provided herein are intended to empower researchers to perform their own accurate measurements, contributing to a more complete understanding of this important fluorescent monomer.

Future work should focus on the systematic experimental characterization of 9-AMA in a range of solvents and at various temperatures. Furthermore, investigating the photophysical properties of polymers incorporating 9-AMA will be crucial for optimizing their performance in various applications.

References

- BenchChem. (2025).

-

Specific Polymers. (n.d.). 9-Anthracenylmethyl methacrylate. Retrieved from [Link]

- Al-Iraqi, M. K. (2026). Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters, 9(1).

- RSC Publishing. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores. RSC Advances.

- MDPI. (2021).

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]

-

UQ eSpace. (n.d.). Viscosity and temperature dependence of fluorescence lifetimes of anthracene and 9-methylanthracene. Retrieved from [Link]

- BenchChem. (2025). Fluorescence Lifetime of 9-Ethylanthracene and its Analogs: A Technical Guide.

- University of Southampton Research Repository. (n.d.).

-

Cheméo. (n.d.). 9-Anthracenemethanol (CAS 1468-95-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Retrieved from [Link]

- NIST. (1976). Fluorescence quantum yield measurements.

- MDPI. (2021).

- ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions.

Sources

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]

- 3. This compound 98 31645-34-8 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 31645-34-8 properties and uses

An In-depth Technical Guide to 9-Anthracenylmethyl Acrylate (CAS 31645-34-8)

Foreword

To the pioneering researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide on this compound (AMA), a molecule standing at the intersection of polymer chemistry, materials science, and biotechnology. The unique architecture of AMA, which marries a polymerizable acrylate functionality with the rich photophysical character of an anthracene core, has positioned it as a critical building block for a new generation of functional materials. This guide moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its synthesis, the strategic choices in its polymerization, and the diverse applications these properties unlock. We will explore not only the "how" but the "why," grounding our discussion in established chemical principles and citing seminal research to support our claims.

Core Molecular Profile and Physicochemical Properties

This compound (CAS 31645-34-8) is a fluorescent monomer that offers a direct route to incorporating the well-known photophysical and photochemical properties of anthracene into a polymer backbone.[1][2][3] The molecule's structure consists of a reactive acrylate group ester-linked to a 9-anthracenyl methyl group. This design allows for facile polymerization while preserving the electronic characteristics of the large aromatic anthracene moiety.[2]

The physical and chemical properties of AMA are dictated by these two key functional domains. It typically presents as a yellow crystalline solid, a characteristic stemming from the extended π-conjugated system of the anthracene ring.[4][5] Its solubility in common organic solvents like chloroform, acetone, and ethyl acetate facilitates its use in a wide range of reaction and processing conditions.[6]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 31645-34-8 | [7] |

| Molecular Formula | C₁₈H₁₄O₂ | [7] |

| Molecular Weight | 262.30 g/mol | [7] |

| Appearance | Yellow to orange solid/crystals | [4][5] |

| Melting Point | 86.5-87.5 °C | [4][8] |

| Boiling Point | ~432.6 °C (Predicted) | [4][8] |

| Density | ~1.181 g/cm³ (Predicted) | [4][8] |

| UV Absorption (λmax) | ~251 nm | |

| Solubility | Soluble in acetone, chloroform, dichloromethane, hot ethanol, ethyl acetate | [6] |

Synthesis and Purification

The most common and direct synthesis of this compound is achieved through the esterification of 9-Anthracenemethanol with acryloyl chloride.[4][8] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, which acts as a scavenger for the HCl byproduct generated during the reaction. The choice of an appropriate solvent, like dichloromethane, is crucial for dissolving the reactants and facilitating the reaction at controlled, often cooled, temperatures to minimize side reactions.[6]

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 9-Anthracenemethanol (1 equivalent) and anhydrous dichloromethane. The flask is cooled in an ice-water bath.

-

Addition of Base: Triethylamine (1.2-1.5 equivalents) is added to the flask.

-

Reactant Addition: A solution of acryloyl chloride (1.1-1.3 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent polymerization of the acryloyl chloride.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine to remove the triethylammonium salt and any unreacted starting materials. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization, typically from ethanol, to yield pure, crystalline this compound.[4]

Polymerization Methodologies and Photoreactivity

The utility of AMA as a monomer stems from its dual reactivity: the acrylate group allows for chain-growth polymerization, while the anthracene moiety provides a site for reversible photochemical reactions.[2][9]

Chain-Growth Polymerization

AMA can be polymerized using several techniques, with the choice of method dictating the architecture and properties of the final polymer.

-

Free Radical Polymerization: This is a straightforward method initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide). While effective for producing high molecular weight polymers, it offers limited control over molecular weight distribution (polydispersity) and polymer architecture.

-

Controlled/"Living" Radical Polymerization (CLRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) are highly advantageous for synthesizing well-defined polymers from AMA.[10] ATRP allows for precise control over the molecular weight, low polydispersity, and the creation of complex architectures like block copolymers.[10][11] This level of control is essential for applications in nanotechnology and biomedicine where precise material properties are required.[12]

Caption: A generalized workflow for the polymerization of AMA.

Photoreactivity of the Anthracene Moiety

The anthracene group is renowned for its ability to undergo a [4+4] photodimerization upon irradiation with UV light (typically >300 nm).[9][13] This cycloaddition reaction links two anthracene units, forming a dimer. This process is thermally reversible; heating the dimer can cleave the newly formed bonds, regenerating the original anthracene moieties.[9]

When AMA is polymerized, these pendant anthracene groups can be used as photoreactive sites to crosslink the polymer chains, forming a network.[13] This reversible crosslinking allows for the creation of "smart" materials, such as self-healing polymers, photo-patternable surfaces, and stimuli-responsive gels.[9][13]

Caption: Reversible [4+4] photodimerization of anthracene groups.

Applications in Research and Development

The unique combination of fluorescence and photoreactivity makes AMA and its polymers valuable in a multitude of advanced applications.

-

Fluorescent Materials and Sensors: Poly(this compound) (pAMA) is inherently fluorescent, with an emission maximum typically observed around 417 nm when dissolved in chloroform.[14] This property is exploited in the development of chemical sensors, where the fluorescence can be quenched or enhanced by the presence of a specific analyte. It is also used as a fluorescent tag in polymer studies to monitor processes like polymer compatibility and adsorption kinetics.[15]

-

Biomedical and Pharmaceutical Research: The fluorescence of pAMA makes it an excellent candidate for labeling and imaging in biological systems. It has been incorporated at very low percentages into polymers designed for in vivo nucleic acid delivery, allowing for experimental tracking of the polymer carrier without significantly altering its biological properties.[16] Furthermore, pAMA has been coated onto magnetic nanoparticles to create a system for the ultrasensitive fluorescent detection of DNA, where the polymer serves to amplify the signal.[12]

-

Photosensitive and Optoelectronic Materials: The ability of the anthracene group to absorb UV light and undergo dimerization makes AMA a key component in photocurable resins, coatings, and adhesives.[2] These materials can be rapidly hardened or patterned upon exposure to light, a process crucial in photolithography and the fabrication of microelectronics.[17] The inherent fluorescence also makes these polymers candidates for use in light-emitting polymer applications.[1]

-

Stimuli-Responsive ("Smart") Materials: The reversible nature of the anthracene photodimerization is the basis for creating materials that respond to light and heat.[9] This allows for the design of polymer networks that can be reversibly crosslinked or degraded, leading to applications in areas such as targeted drug delivery, soft robotics, and self-healing materials.[13]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: AMA is a combustible solid and may be irritating to the eyes, skin, and respiratory system.[4][18] Prolonged or repeated exposure should be avoided.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is required.[19] When handling the powder, a dust mask (e.g., N95) should be used to prevent inhalation.

-

Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid dust formation and contact with skin and eyes.[18]

-

Storage: AMA should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[19] It is light-sensitive and should be protected from light to prevent unintended dimerization or polymerization.[19]

References

-

ChemBK. (2024). This compound. [Link]

-

Organic Letters. (n.d.). Synthesis of Anthracene-Stacked Oligomers and Polymer. [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Aqueous syntheses of anthracene-based mixed-ligand coordination polymers and their structural and optical properties. [Link]

-

SPECIFIC POLYMERS. (2021). 9-Anthracenylmethyl methacrylate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

CrystEngComm (RSC Publishing). (2024). Aqueous syntheses of anthracene-based mixed-ligand coordination polymers and their structural and optical properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Polymer Properties with this compound. [Link]

-

KAUST FACULTY PORTAL. (2025). Synthesis of Anthracene-Based Conjugated Polymers With Alkoxyl Side Chains Architecture for Potential Photovoltaic Application. [Link]

-

ChemBK. (2024). This compound 98. [Link]

-

Request PDF. (2025). Synthesis and properties of anthracene containing polyethers. [Link]

-

RSC Publishing. (2017). Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

MDPI. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. [Link]

- Google Patents. (n.d.). KR20150001710A - Poly(acrylate) Polymers for In Vivo Nucleic Acid Delivery.

-

China this compound Cas No.:31645-34-8 Manufacturers and Suppliers. (n.d.). China this compound Cas No.:31645-34-8. [Link]

-

ChemBK. (2024). 9-Anthracenylmethyl Methacrylate. [Link]

-

Macromolecules. (1998). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. [Link]

-

MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. [Link]

-

VTechWorks. (n.d.). I. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. [Link]

-

Semantic Scholar. (2022). Adsorption Kinetics of Polystyrene and Poly(9-anthracenyl methyl methacrylate) onto SiO2 Surface Measured by Chip Nano-Calorimetry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 31645-34-8: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. China this compound Cas No.:31645-34-8 Manufacturers and Suppliers | E.Fine [efinegroup.com]

- 6. 9-Anthracenylmethyl methacrylate | 31645-35-9 [chemicalbook.com]

- 7. This compound | C18H14O2 | CID 4065231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. specificpolymers.com [specificpolymers.com]

- 13. This compound [myskinrecipes.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. KR20150001710A - Poly(acrylate) Polymers for In Vivo Nucleic Acid Delivery - Google Patents [patents.google.com]

- 17. polysciences.com [polysciences.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide to the Thermal Stability and Degradation of 9-Anthracenylmethyl Acrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Thermal Properties in Advanced Polymer Applications

9-Anthracenylmethyl acrylate (AMA) polymers are a unique class of materials that combine the versatile chemistry of acrylates with the rich photophysical properties of the anthracene moiety. This combination makes them highly attractive for a range of specialized applications, including fluorescent sensors, light-emitting devices, and as responsive components in drug delivery systems. However, the successful implementation of these polymers is intrinsically linked to their thermal stability. The temperatures experienced during processing, sterilization, and in various operational environments can significantly impact the material's integrity and performance. A thorough understanding of the thermal degradation pathways of poly(this compound) (PAMA) is therefore not merely academic but a prerequisite for reliable and robust application development. This guide provides a comprehensive overview of the thermal behavior of PAMA, detailing the experimental methodologies used for its characterization and delving into the chemical mechanisms that govern its degradation.

Section 1: Assessing Thermal Stability: Key Analytical Techniques

The thermal properties of polymers are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on the material's stability and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is a fundamental technique for determining the thermal stability of a polymer, revealing the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual char.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique is crucial for identifying thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[4] The Tg is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, which can significantly affect the material's mechanical properties.[4] For a close analog, poly(9-anthracenylmethyl methacrylate), the glass transition temperature has been measured to be 418 K (145 °C), indicating that the bulky anthracene side group imparts significant rigidity to the polymer backbone.

Section 2: Experimental Protocols for Thermal Analysis of PAMA

To ensure the scientific integrity and reproducibility of thermal analysis data, standardized experimental protocols are essential.

Protocol for Thermogravimetric Analysis (TGA)

A general procedure for the TGA of a PAMA sample is as follows:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).[5] To ensure the sample is representative of the bulk material, it should be homogenous. For powders, this may involve mixing material from different locations within the batch.[5]

-

Instrument Setup: The TGA instrument is calibrated according to the manufacturer's specifications. The desired atmosphere (typically an inert gas like nitrogen to study thermal degradation without oxidation) is set at a constant flow rate (e.g., 20-50 mL/min).[6]

-

Heating Program: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).[6]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of degradation (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of mass loss at different stages.

Diagram of TGA Experimental Workflow

Caption: Workflow for DSC analysis of PAMA.

Section 3: Thermal Degradation Profile and Mechanism of PAMA

The thermal degradation of polyacrylates is a complex process that can involve multiple reaction pathways. The presence of a bulky, aromatic side group like anthracenylmethyl introduces specific structural features that influence the degradation mechanism.

General Thermal Stability

The incorporation of aromatic groups into a polymer backbone generally enhances its thermal stability. [7]This is attributed to the inherent stability of the aromatic rings and the increased steric hindrance, which can restrict bond rotations and inhibit chain scission reactions. Therefore, PAMA is expected to exhibit a higher decomposition temperature compared to simple poly(alkyl acrylates).

Proposed Degradation Pathways

While specific pyrolysis-GC-MS data for PAMA is not readily available in the literature, the degradation mechanism can be inferred from the known behavior of polyacrylates and polymers with aromatic side chains. Unlike polymethacrylates, which primarily undergo depolymerization to yield the monomer, polyacrylates often degrade through more complex pathways involving the ester side group. [8] For poly(alkyl acrylates), thermal degradation can proceed via:

-

Main-chain scission: Random cleavage of the polymer backbone.

-

Side-group elimination: Reactions involving the ester group, which can lead to the formation of an alcohol, an alkene, and carboxylic acid functionalities on the polymer backbone. [9] In the case of PAMA, the bulky anthracenylmethyl group is likely to influence these pathways.

Table 1: Summary of Expected Thermal Properties of PAMA

| Property | Expected Value/Behavior | Rationale |

| Glass Transition Temp. (Tg) | > 100 °C | The bulky and rigid anthracene side group restricts chain mobility. The methacrylate analog has a Tg of 145 °C. |

| Onset of Decomposition (Tonset) | > 300 °C | Aromatic side groups generally increase the thermal stability of the polymer backbone. [7] |

| Primary Degradation Products | Anthracene-containing compounds, CO2, and char | Side-chain scission is a likely initial step, followed by fragmentation of the acrylate backbone. The aromatic nature of the side group may promote char formation at higher temperatures. |

Diagram of Proposed PAMA Thermal Degradation Pathways

Caption: Proposed thermal degradation pathways for PAMA.

Section 4: Factors Influencing Thermal Stability

Several factors related to the polymer's synthesis and composition can influence its thermal stability.

-

Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability. [8]This is because a greater number of chain scission events are required to produce volatile fragments.

-

Polydispersity: A broader molecular weight distribution may lead to an earlier onset of degradation, as the lower molecular weight fractions will degrade at lower temperatures.

-

End Groups: The nature of the end groups, which are determined by the initiator and termination reactions during polymerization, can significantly impact thermal stability. Thermally labile end groups can act as initiation sites for degradation.

-

Presence of Impurities: Residual monomer, solvent, or catalyst from the synthesis process can lower the thermal stability of the polymer.

Conclusion

The thermal stability of poly(this compound) is a critical parameter for its successful application in advanced technologies. This guide has outlined the primary analytical techniques, TGA and DSC, for characterizing its thermal properties and provided detailed experimental protocols. The bulky, aromatic anthracene side group is expected to impart significant thermal stability to the polymer. The degradation is likely to proceed through a complex mechanism involving both side-chain and main-chain scission, in contrast to the simpler depolymerization of its methacrylate counterpart. A thorough understanding and careful control of the factors influencing thermal stability are essential for the rational design and reliable performance of PAMA-based materials in demanding applications.

References

-

Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

-

Verma, R. (2025, November 19). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Infinita Lab. Retrieved from [Link]

-

Scribd. (n.d.). TGA for Polymer Analysis. Retrieved from [Link]

-

Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

University of Florida. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation – DSC. Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Rödl, A., Kreyenschmidt, M., & Rieger, B. (2021). Aromatic Polymethacrylates from Lignin‐Based Feedstock: Synthesis, Thermal Properties, Life‐Cycle Assessment and Toxicity. ChemSusChem, 14(15), 3144-3154. Retrieved from [Link]

-

Red Thermo. (n.d.). The Basics of TGA Analysis of Polymers. Retrieved from [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis, characterization and thermal studies of new side-chain poly(methacrylate)s bearing new azo-moieties. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Thermal Studies of Poly (5-Indanyl Methacrylate –co- Glycidyl Methacrylate). Retrieved from [Link]

-

Czech, Z., Butwin, A., & Kabatc, J. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 116(3), 1157-1161. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis, Characterization, Thermal Studies, and Antimicrobial Screening of Poly (acrylate)s Bearing 4-Methyl Coumarin Side Groups. Retrieved from [Link]

-

ResearchGate. (2012). Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves. Retrieved from [Link]

-

Speakman, J. G. (1967). Thermal Degradation of Polyacrylates (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

-

ISC E-journals. (2008). Synthesis, Characterization, Thermal Studies, and Antimicrobial Screening of Poly (acrylate)s Bearing 4-Methyl Coumarin Side Groups. Retrieved from [Link]

-

Cameron, G. G., & Kane, D. R. (1971). Thermal degradation of poly(alkyl acrylates). I. Preliminary investigations. Die Makromolekulare Chemie, 143(1), 137-147. Retrieved from [Link]

-

ResearchGate. (1994). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CONICET. (2013). Photochemical & Photobiological Sciences. Retrieved from [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(1), 22-25. Retrieved from [Link]

Sources

- 1. TGA Analysis, thermogravimetric analysis [redthermo.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. infinitalab.com [infinitalab.com]

- 4. smithers.com [smithers.com]

- 5. torontech.com [torontech.com]

- 6. scribd.com [scribd.com]

- 7. Aromatic Polymethacrylates from Lignin‐Based Feedstock: Synthesis, Thermal Properties, Life‐Cycle Assessment and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polychemistry.com [polychemistry.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

An In-Depth Technical Guide to 9-Anthracenylmethyl Acrylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 9-anthracenylmethyl acrylate, a fluorescent monomer with significant potential in materials science, drug development, and advanced research. We will delve into its core chemical structure, a detailed and validated synthesis protocol, characteristic analytical data, and its burgeoning applications, particularly in the realm of photoresponsive and fluorescent materials.

Unveiling the Core: Chemical Structure and Properties

This compound (9-AMA) is an organic compound that merges the rigid, fluorescent anthracene core with a reactive acrylate functional group. This unique combination bestows upon the molecule its characteristic photo-physical properties and its utility as a monomer in polymerization reactions.

The chemical formula for this compound is C₁₈H₁₄O₂.[1][2] Its molecular weight is 262.30 g/mol .[1][2]

Structure:

The structure consists of an acrylate group (CH₂=CH-COO-) ester-linked to a methyl group at the 9-position of the anthracene ring. The anthracene moiety is a tricyclic aromatic hydrocarbon that is well-known for its strong UV absorption and blue fluorescence. The acrylate group, on the other hand, is a readily polymerizable vinyl group, making 9-AMA a valuable building block for functional polymers.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 31645-34-8 | [2] |

| Molecular Formula | C₁₈H₁₄O₂ | [1][2] |

| Molecular Weight | 262.30 g/mol | [1][2] |

| Appearance | Yellow to orange solid | [3] |

| Melting Point | 81-83 °C | [4] |

| Boiling Point | 432.6 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂ | [5] |

| λmax | 251 nm |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of 9-anthracenemethanol with acryloyl chloride. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Causality Behind Experimental Choices

-

Reactants: 9-Anthracenemethanol serves as the alcohol precursor providing the anthracenyl moiety. Acryloyl chloride is the acylating agent that introduces the polymerizable acrylate group.

-

Base: A tertiary amine, such as triethylamine or pyridine, is crucial.[5] It acts as a proton scavenger, reacting with the HCl generated during the esterification. This prevents the protonation of the starting alcohol and the newly formed ester, which could lead to side reactions and reduced yield.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) are preferred.[5] These solvents dissolve the reactants and do not participate in the reaction. The absence of water is critical to prevent the hydrolysis of acryloyl chloride.

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the highly reactive acryloyl chloride to control the exothermic reaction and minimize side product formation. The reaction is then allowed to proceed at room temperature.

Detailed Step-by-Step Methodology

The following protocol is adapted from established procedures for the synthesis of similar anthracenyl esters.[5]

Materials:

-

9-Anthracenemethanol

-

Acryloyl chloride

-

Triethylamine (or Pyridine)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-